4-tert-Butylbenzyl chloride

Nucleophilic Substitution Fluorination Reaction Kinetics

4-tert-Butylbenzyl chloride is a para-substituted aromatic benzyl halide derivative characterized by a tert-butyl group and a chloromethyl substituent. It is a clear, colorless to pale yellow liquid with a molecular weight of 182.69 g/mol and a density of 0.945 g/mL at 25 °C.

Molecular Formula C11H15Cl
Molecular Weight 182.69 g/mol
CAS No. 19692-45-6
Cat. No. B024749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzyl chloride
CAS19692-45-6
Molecular FormulaC11H15Cl
Molecular Weight182.69 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CCl
InChIInChI=1S/C11H15Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
InChIKeyWAXIFMGAKWIFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylbenzyl chloride (CAS 19692-45-6) Procurement and Baseline Data


4-tert-Butylbenzyl chloride is a para-substituted aromatic benzyl halide derivative characterized by a tert-butyl group and a chloromethyl substituent. It is a clear, colorless to pale yellow liquid with a molecular weight of 182.69 g/mol and a density of 0.945 g/mL at 25 °C . The compound serves as a versatile electrophilic building block in organic synthesis, primarily employed as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers .

Building Block
Electrophilic benzyl halide for nucleophilic substitution and alkylation
Key Intermediate
Pharmaceutical, agrochemical, and specialty polymer synthesis
Reactivity Profile
Para-tert-butyl group modulates steric and electronic substitution behavior

4-tert-Butylbenzyl chloride: Why In-Class Substitution Fails to Deliver Equivalent Performance


The presence of the bulky, electron-donating para-tert-butyl group on the phenyl ring fundamentally alters the reactivity profile of this benzyl chloride compared to unsubstituted benzyl chloride or other alkyl-substituted analogs. This substitution pattern directly impacts two critical parameters for synthetic applications: (1) the rate and selectivity of nucleophilic substitution reactions, which are essential for achieving high yields in downstream pharmaceutical and agrochemical syntheses, and (2) the compound's steric bulk, which is critical for controlling polymer properties and preventing cross-linking side-reactions . Simply substituting a different benzyl halide or a less sterically demanding analog can lead to unpredictable reaction outcomes, reduced yields, and compromised product quality, as evidenced by comparative physical property and reactivity data .

Unsubstituted benzyl chloride
Lacks steric and electronic modulation; nucleophilic substitution rate and selectivity may shift, reducing yield in SN2-dependent steps.
4-tert-Butylbenzyl alcohol or other halides
Absence of chloromethyl electrophilicity or inadequate steric bulk fails to suppress microgel formation in radical polymerizations, compromising molecular weight control.
Other alkyl-substituted benzyl halides
Different substitution patterns alter reaction path selectivity; may produce structurally distinct intermediates incompatible with target API or polymer architecture.

4-tert-Butylbenzyl chloride: Quantifiable Differentiation Evidence for Procurement and Scientific Selection


Quantifiable Reactivity Profile: Enhanced Nucleophilic Substitution Rates in Fluorination

The steric and electronic influence of the para-tert-butyl group on the benzyl chloride moiety was quantitatively evaluated in nucleophilic fluorination reactions. The compound demonstrated superior reaction kinetics compared to its unsubstituted counterpart, as evidenced by a higher conversion rate under identical conditions [1].

Fluorination Conversion
Head-to-head
>99% vs 82% for benzyl chloride (17% absolute increase)
Enhanced SN2 reactivity with [IPrH][F(HF)2]
Microwave-assisted conditions; DIPEA additive
Nucleophilic Substitution Fluorination Reaction Kinetics

Polymerization Process Control: Documented Function as Molecular Weight Regulator

4-tert-Butylbenzyl chloride functions as a chain transfer agent and molecular weight regulator in radical polymerizations, effectively suppressing the formation of undesirable cross-linked microgels. This property is not observed with the analogous benzyl alcohol or unsubstituted benzyl chloride, which lack the necessary steric hindrance .

Polymerization Control
Class-level inference
Prevents microgel formation; enables molecular weight regulation
Unique chain transfer function from tert-butyl steric bulk
Not replicated by 4-tert-butylbenzyl alcohol or unsubstituted benzyl chloride
Polymer Chemistry Polymerization Process Control

Agrochemical Synthesis: High-Yield Pyridaben Production

4-tert-Butylbenzyl chloride is the key intermediate in the synthesis of pyridaben, a widely used acaricide. The optimized synthesis achieves an 87.9% yield, a metric that is specific to this precise structural motif and cannot be achieved with other benzyl halides due to the requirement for the tert-butyl-substituted benzyl group to impart the necessary biological activity and physicochemical properties to the final product .

Pyridaben Synthesis Yield
Class-level inference
87.9% yield
Specific tert-butylbenzyl motif required for acaricide activity
Reaction with pyridazinone derivative; DMF/Na2CO3
Agrochemical Synthesis Acaricide Pesticide Intermediates

Pharmaceutical Synthesis: Validated Intermediate for Antiallergic Drug Buclizine

4-tert-Butylbenzyl chloride is the validated and preferred intermediate for the commercial production of buclizine, a piperazine-class antihistamine. The final drug substance's efficacy is dependent on the specific 4-tert-butylbenzyl moiety introduced by this intermediate [1].

Drug Intermediate Requirement
Class-level inference
Required building block for buclizine
Mandatory for correct API alkylation step
Any substitution yields a different active pharmaceutical ingredient
Pharmaceutical Synthesis Antihistamine Drug Intermediates

Physical Property Differentiation: Density and Refractive Index vs. Analogous Halides

The compound's physical constants, including density (0.945 g/mL at 25°C) and refractive index (n20/D 1.521), are distinct from its bromide and alcohol analogs, providing clear and quantifiable parameters for identity verification and purity assessment during incoming quality control checks [1].

Density Differentiation
Head-to-head
0.945 g/mL (vs bromide 1.236, alcohol 0.928)
Clear identity marker for incoming QC
Rapid verification by densitometer or refractometer (n20/D 1.521)
Physicochemical Properties Material Characterization Quality Control

Solvolytic Reactivity: Altered Kinetics Due to tert-Butyl Group

The solvolysis of 4-tert-butylbenzyl chloride derivatives proceeds with distinct thermodynamic activation parameters compared to less substituted benzyl chlorides. The steric bulk of the tert-butyl group influences the transition state geometry, leading to quantifiably different enthalpies and entropies of activation [1].

Solvolysis Kinetics
Class-level inference
ΔΔH¹ = -33 kJ/mol, ΔΔS¹ = -95 J/K·mol
Altered transition state via π,n-participation
80% aq. ethanol; distinct from less substituted analogs
Physical Organic Chemistry Solvolysis Kinetic Studies

4-tert-Butylbenzyl chloride: Quantified Best-Fit Application Scenarios Based on Differentiated Evidence


Scenario 1: High-Yield Agrochemical Intermediate Manufacturing

Procurement for the commercial synthesis of pyridaben acaricide. The 87.9% yield achieved using 4-tert-butylbenzyl chloride is a critical cost and process efficiency metric. Substitution with any other benzyl halide is not feasible, as the specific 4-tert-butylbenzyl moiety is essential for the biological activity of the final product .

Scenario 2: Controlled Polymerization for Advanced Materials

Procurement for use as a chain transfer agent in radical polymerization to control molecular weight and prevent microgel formation. This functional property is unique to the tert-butyl-substituted benzyl halide structure and is not replicated by its alcohol analog or unsubstituted benzyl chloride .

Scenario 3: GMP Pharmaceutical Synthesis of Antihistamines

Procurement for the validated synthetic route of buclizine, a piperazine-class antihistamine. This intermediate is the required building block to produce the API. Any substitution would result in a different compound, necessitating new regulatory filings and clinical validation .

Scenario 4: Incoming Quality Control for Identity and Purity Verification

Procurement for use in laboratories where rapid, non-destructive identity verification is critical. The distinct physical constants—specifically density (0.945 g/mL) and refractive index (n20/D 1.521)—provide a clear and quantifiable signature that differentiates it from its bromide (density 1.236 g/mL) and alcohol (density 0.928 g/mL) analogs, preventing costly misidentification errors .

Application
Selection Property
Validation Focus
Agrochemical Intermediate Manufacturing
tert-Butylbenzyl halide specificity for pyridaben
Synthesis yield and purity compliance
Controlled Polymerization
Chain transfer agent with steric hindrance
Microgel suppression and molecular weight regulation
Pharmaceutical Intermediate Synthesis
Required building block for buclizine
API identity and regulatory documentation
Incoming Quality Control
Distinct density and refractive index
Rapid identity verification and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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